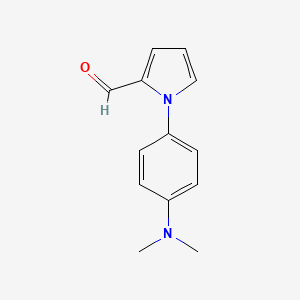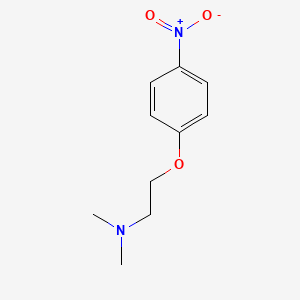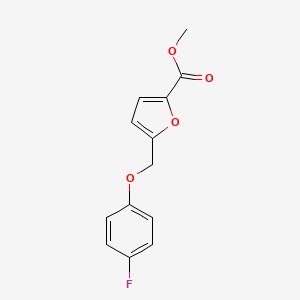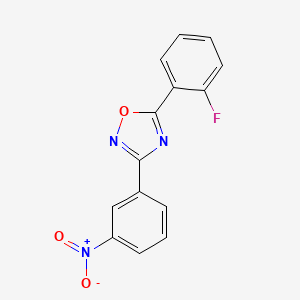
4-Hydroxy-2-methylquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-methylquinoline-8-carboxylic acid is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a hydroxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 8-position. This structure is related to various derivatives synthesized for different applications, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in several studies. A method for preparing 4-hydroxy-2-methylquinoline derivatives involves the aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification and heterocyclization through Dieckmann condensation, as described in one study . Another approach for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts with the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the versatility in synthesizing quinoline derivatives with various substituents at different positions on the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their interaction with biological targets and their overall physicochemical properties. The structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid revealed a tridentate ligand arrangement and a hexagonal molecular packing in the crystal structure . This demonstrates the ability of quinoline derivatives to form complex structures with metals, which can be relevant for their potential applications.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the synthesis of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids showed that introducing different substituents could lead to compounds with significant antibacterial activity . Additionally, the synthesis of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and their antitubercular properties indicate that chemical modifications on the quinoline scaffold can yield compounds with specific therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and study of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives provided insights into their acid properties and anti-inflammatory activity . The formation of one-dimensional hydrogen-bonded structures in proton-transfer compounds of quinoline derivatives further illustrates the importance of intermolecular interactions in determining the properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Chelation and Metal Detection
Research on derivatives of 8-hydroxyquinoline, including 4-hydroxy-2-methylquinoline-8-carboxylic acid, has focused on their ability to chelate with metals. These derivatives have been examined for their sensitivities to various metals, such as copper, nickel, and zinc, making them potential candidates for metal detection and analysis in various fields (Holiingshead, 1958).
Synthesis and Pharmaceutical Applications
The compound has been utilized in the synthesis of various quinoline derivatives. For instance, a two-step synthesis process has been developed to create ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which are crucial in HIV integrase research (Jentsch et al., 2018).
Mass Spectrometry and Drug Candidate Analysis
In mass spectrometric studies, bisubstituted isoquinolines, which are related to this compound, have shown potential as prolylhydroxylase inhibitor drug candidates. These studies focus on gas-phase formations of carboxylic acids, which are significant for characterizing related compounds in clinical and forensic analysis (Thevis et al., 2008).
Photoluminescence and Semiconductor Properties
The compound has been studied for its photophysical properties. In a solid state, certain complexes containing this compound derivatives exhibit notable photoluminescence. These findings are crucial for developments in materials science and semiconductor research (Yi et al., 2019).
Supramolecular Chemistry
The compound plays a significant role in the formation of noncovalent-bonded supramolecular architectures. When combined with various carboxylic acids, it forms structures with a range of complexities. This has implications for the design of molecular assemblies and materials (Jin et al., 2012).
Antimicrobial Activity
In the realm of microbiology and pharmacology, this compound derivatives have shown promise in antimicrobial activities against foodborne bacteria. This suggests potential applications in developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Zukünftige Richtungen
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on exploring the potential applications of “4-Hydroxy-2-methylquinoline-8-carboxylic acid” in these areas.
Wirkmechanismus
Target of Action
4-Hydroxy-2-methylquinoline-8-carboxylic acid, also known as 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, is a derivative of quinoline . Quinoline and its derivatives have been found to have diverse biological and pharmaceutical activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways .
Result of Action
Some quinoline derivatives have been found to exhibit antimicrobial activity .
Eigenschaften
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMDCSSVRUUIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358621 |
Source


|
| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384364-07-2 |
Source


|
| Record name | 4-Hydroxy-2-methylquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)
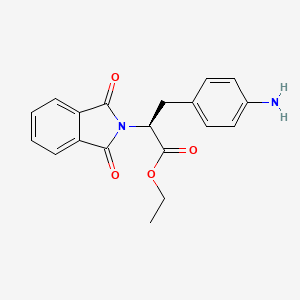
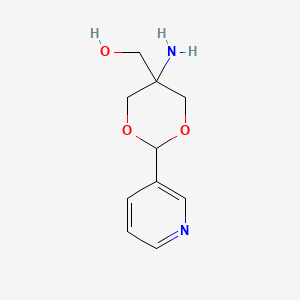
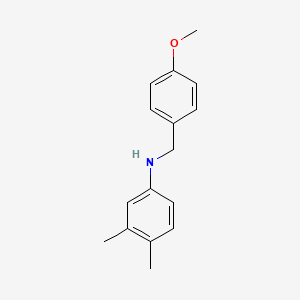

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)
